molecular formula C12H20N2O3 B11868589 tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

Cat. No.: B11868589
M. Wt: 240.30 g/mol
InChI Key: OGPPYSGAQKXGQH-VIFPVBQESA-N
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Description

tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Chemical Reactions Analysis

tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance its interaction with macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate include:

These compounds share the piperazine core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting biological properties .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (8aS)-7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

OGPPYSGAQKXGQH-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2CC(=O)C[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1

Origin of Product

United States

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